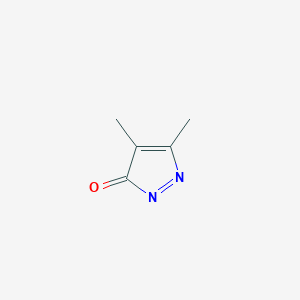

4,5-Dimethyl-3H-pyrazol-3-one

Description

General Overview of Pyrazolone (B3327878) Heterocycles in Academic Research

Pyrazolone heterocycles are a cornerstone in the field of heterocyclic chemistry, with a rich history of investigation. researchgate.netnih.gov Their synthesis and functionalization have been the subject of extensive research, leading to a vast library of derivatives with diverse applications. researchgate.neteurjchem.comorientjchem.org In academic research, pyrazolones are recognized for their role as versatile intermediates in the synthesis of more complex heterocyclic systems. derpharmachemica.com The reactivity of the pyrazolone ring, particularly at the C-4 position, allows for a variety of chemical transformations, including condensation reactions and the introduction of various functional groups. eurjchem.com This has enabled the creation of a wide array of pyrazolone-based compounds for further study.

Nomenclature and Tautomerism in 4,5-Dimethyl-3H-pyrazol-3-one Systems

The nomenclature of pyrazolones can be complex due to the potential for tautomerism. This compound can exist in several tautomeric forms, primarily the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by factors such as the solvent and the nature of substituents on the pyrazole (B372694) ring. researchgate.net

This compound (NH form): This is one of the keto forms.

4,5-Dimethyl-1H-pyrazol-3-ol (OH form): This is the enol form.

4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one (CH form): This is another keto form.

The IUPAC name for one of its common tautomers is 4,5-dimethyl-1H-pyrazol-3-ol. sigmaaldrich.com Spectroscopic methods, such as NMR, are crucial for distinguishing between these tautomeric forms. researchgate.net For instance, the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant can be a diagnostic tool to differentiate between the 1H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms. researchgate.net Studies have shown that in certain solvents like deuterochloroform (CDCl3), some pyrazolone derivatives exist predominantly as pyrazol-5-ols (OH form). researchgate.net

Significance of the Pyrazolone Scaffold in Organic and Medicinal Chemistry Research

The pyrazolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govsci-hub.semdpi.com This significance stems from its ability to interact with various biological targets and its favorable drug-like properties. mdpi.com

In organic chemistry , the pyrazolone nucleus serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds. derpharmachemica.com Its multiple reactive sites allow for diverse chemical modifications, leading to the construction of complex molecular architectures, including spiroheterocycles. nih.govsci-hub.se

In medicinal chemistry research , pyrazolone derivatives have been extensively investigated for a broad spectrum of pharmacological activities. nih.govnih.govbohrium.com These include anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govnih.govjst.go.jpontosight.ai The development of pyrazolone-based compounds is a testament to the enduring importance of this scaffold in the quest for new therapeutic agents. nih.govsci-hub.se The ability to readily synthesize a large number of derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds. nih.govjst.go.jp

| Property | Description |

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 6628-22-4 |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| IUPAC Name (enol form) | 4,5-dimethyl-1H-pyrazol-3-ol |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-3-4(2)6-7-5(3)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBULRRSICCGRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 3h Pyrazol 3 One and Its Derivatives

Direct Synthesis Approaches

The foundational methods for constructing the 4,5-dimethyl-3H-pyrazol-3-one ring system primarily rely on cyclocondensation reactions, with modern advancements focusing on achieving high regioselectivity.

Condensation Reactions with Appropriate Precursors

The classical and most direct route to pyrazolone (B3327878) synthesis is the Knorr cyclocondensation reaction, first reported by Ludwig Knorr in 1883. ingentaconnect.comwikipedia.org This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ingentaconnect.comwikipedia.org For the synthesis of dimethyl-substituted pyrazolones, a typical precursor is a pentane-2,4-dione derivative.

One illustrative pathway involves a multi-step process starting with a substituted aniline. The aniline is reacted with acetylacetone in the presence of sodium nitrite to yield a 3-[2-(4-substitutedphenyl)-hydrazono]-pentane-2,4-dione intermediate. This intermediate is then cyclized by refluxing with hydrazine hydrate in glacial acetic acid to form the desired 4-diazenyl-3,5-dimethyl-1H-pyrazole derivative. jocpr.com This approach highlights the versatility of condensation chemistry in building the pyrazole (B372694) core.

Table 1: Example of Condensation Reaction for Pyrazolone Synthesis

| Starting Material | Intermediate | Reagent for Cyclization | Final Product | Reference |

|---|---|---|---|---|

| 3-[2-(4-Chlorophenyl)-hydrazono]-pentane-2,4-dione | Not applicable | Hydrazine hydrate | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | jocpr.com |

Copper-catalyzed condensation reactions have also been developed, offering an efficient method that can proceed at room temperature under acid-free conditions, simplifying the synthesis process. organic-chemistry.org

Regioselective Synthesis Pathways

A significant challenge in the Knorr condensation arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of regioisomers. ingentaconnect.com Consequently, considerable research has been directed toward developing regioselective synthetic methods. Regioselectivity can often be achieved when the reacting groups in the precursors have significant steric or electronic differences. ingentaconnect.com

Modern strategies have emerged to overcome the limitations of classical methods:

Modified Knorr Condensation : This involves using surrogates of 1,3-dicarbonyl compounds to control the reaction's direction. ingentaconnect.com

1,3-Dipolar Cycloadditions : These reactions provide an alternative route with potentially higher regioselectivity. ingentaconnect.com

Reactions with Tosylhydrazones : An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed using N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org This method demonstrates excellent tolerance for various functional groups and provides complete regioselectivity. organic-chemistry.org Another approach uses N-tosylhydrazones and malononitrile, which undergo nucleophilic addition followed by intramolecular cyclization to form highly functionalized pyrazoles. acs.org

Base-Mediated [3+2] Cycloaddition : A novel method for the regioselective synthesis of polysubstituted pyrazoles involves the reaction of 2-alkynyl-1,3-dithianes and sydnones under mild, base-mediated conditions. acs.org

These advanced methodologies provide chemists with precise control over the substitution pattern of the pyrazole ring, which is crucial for tuning the molecule's chemical and biological properties.

Synthesis of Substituted this compound Derivatives

The core pyrazolone structure serves as a versatile scaffold for further modification. A key derivative, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly known as 4-aminoantipyrine, is a primary starting material for a vast array of substituted compounds. chemrevlett.comglobalresearchonline.net

Schiff Base Formation from 4-Aminoantipyrine and Related Analogues

Schiff bases, characterized by an azomethine group (-N=CH-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. chemrevlett.com 4-Aminoantipyrine is extensively used as the amine component in these reactions, condensing with a wide variety of substituted aldehydes to form biologically active Schiff bases. chemrevlett.comglobalresearchonline.netscielo.org.cobjmu.edu.cn

The synthesis is typically straightforward, often involving the reflux of equimolar amounts of 4-aminoantipyrine and the chosen aldehyde in a solvent such as ethanol for a few hours. bjmu.edu.cnnih.gov The resulting Schiff base products are often crystalline solids that can be purified by recrystallization. This method's simplicity and efficiency have led to the creation of large libraries of these compounds for biological screening.

Table 2: Examples of Synthesized Schiff Bases from 4-Aminoantipyrine

| Aldehyde Reactant | Resulting Schiff Base Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Ferrocenecarboxaldehyde | 4-((Ferrocenylmethylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 72.8 | 208 | nih.gov |

| Salicylaldehyde | 4-((2-Hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 71.2 | 196.5 | nih.gov |

| 4-Fluorobenzaldehyde | 4-(4-Fluorobenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 95 | 179-181 | chemrevlett.com |

| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 92 | 253-255 | chemrevlett.com |

| 4-(Dimethylamino)benzaldehyde | (E)-4-((4-(Dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | - | - | scielo.org.co |

Functionalization of the Pyrazolone Ring System

Beyond Schiff base formation, the pyrazolone ring itself can be functionalized through various chemical reactions. wikipedia.org These modifications are essential for creating analogues with diverse properties and for preparing intermediates for more complex structures.

Examples of functionalization include:

Acylation : The nitrogen atom at the 1-position of the pyrazole ring can be acylated. For instance, reacting 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine (B92270) yields the corresponding 1-acetyl derivative. jocpr.com

Alkylation and Halogenation : The pyrazole ring can undergo alkylation and halogenation to introduce new functional groups. For example, 4-bromo-3,5-dimethylpyrazole can be synthesized and subsequently used as a building block for more complex molecules. mdpi.com This bromo-derivative can then be reacted with allylisothiocyanate to functionalize the N1 position, forming N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide. mdpi.com

These functionalization reactions expand the chemical space accessible from the basic pyrazolone scaffold, enabling the synthesis of targeted molecules for various applications, including drug discovery and materials science. lifechemicals.com

Formation of Condensed Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

The pyrazolone ring is an excellent precursor for the synthesis of fused bicyclic heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. ekb.eg These condensed systems are of significant interest due to their prevalence in medicinal chemistry.

The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a pre-formed, suitably functionalized pyrazole ring. ekb.eg A common strategy involves the cyclization of an aminopyrazole derivative with a reagent that provides the necessary atoms to form the pyrimidine ring. For example, new pyrazolo[3,4-d]pyrimidine derivatives have been successfully synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide and propargyl bromide in DMF. nih.gov This alkylation occurs at a nitrogen position within the fused ring system.

Table 3: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

| Starting Material | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | DMF | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | DMF | 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

The versatility of the pyrazole core also allows for the synthesis of other fused systems, such as pyrazolo[3,4-b]pyridines, further demonstrating its importance as a foundational structure in heterocyclic chemistry. nih.gov

Synthesis of Azo Derivatives

The synthesis of azo derivatives of pyrazolones, including those based on the this compound scaffold, is a well-established area of chemical research, primarily due to the application of these compounds as dyes and pigments. The general synthetic route involves a diazotization-coupling reaction.

The process typically begins with the diazotization of a primary aromatic amine, such as a substituted aniline, using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a pyrazolone derivative. rsc.org For the synthesis of azo dyes derived from 3-methyl-5-pyrazolone, the diazonium salt is added to a solution of the pyrazolone in a suitable solvent, often acetic acid or an aqueous alkaline solution, while maintaining a low temperature to ensure the stability of the diazonium salt. rsc.org

A common precursor for many azo pyrazolone dyes is 5-amino-3-methyl-1H-pyrazole. Aniline derivatives can be diazotized and coupled with 3-aminocrotononitrile to yield 5-amino-4-arylazo-3-methyl-1H-pyrazoles. rsc.org These intermediates can then undergo further reactions. For instance, new azo dyes can be synthesized from these 5-amino-4-arylazo-3-methyl-1H-pyrazoles through another diazotization and coupling sequence. rsc.org

In a specific example of synthesizing 3,5-dimethyl azopyrazole derivatives, a 4-substituted aniline is reacted with acetylacetone in the presence of sodium nitrite and sodium acetate to yield a hydrazono intermediate. This intermediate is then cyclized with hydrazine hydrate or phenylhydrazine in glacial acetic acid under reflux to form the 4-azo-3,5-dimethyl-1H-pyrazole derivative. jocpr.comjocpr.com The reaction of the resulting pyrazole with acetyl chloride can introduce an acetyl group at the N1 position. jocpr.comjocpr.com

The synthesis of N,N-dimethyl-N'-(5-oxo-4-(aryldiazenyl)-2,5-dihydro-1H-pyrazol-3-yl)formimidamide derivatives starts from 5-amino-4-(aryldiazenyl)-1H-pyrazol-3(2H)-one, which is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). ajol.info These compounds can then serve as precursors for further derivatization, for example, by reaction with hydrazine hydrate to form N''-(3-hydroxy-4-(arylaza)-1H-pyrazol-5-yl)formimidohydrazide derivatives. ajol.info

The table below summarizes the synthesis of various azo pyrazole derivatives, showcasing the reactants and resulting products.

| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |

| 4-Substituted aniline | Acetylacetone | NaNO₂, NaOAc, HCl, Ethanol | 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione | jocpr.com |

| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine hydrate | Glacial acetic acid | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | jocpr.comjocpr.com |

| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Phenylhydrazine | Glacial acetic acid | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | jocpr.com |

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride | Pyridine | 1-(4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | jocpr.com |

| 5-Amino-4-(aryldiazenyl)-1H-pyrazol-3(2H)-one | DMF-DMA | Dioxane | N,N-dimethyl-N'-(5-oxo-4-(aryldiazenyl)-2,5-dihydro-1H-pyrazol-3-yl)formimidamide | ajol.info |

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of pyrazolone derivatives. These techniques aim to reduce reaction times, minimize waste, and allow for the creation of complex molecular architectures.

One-pot synthesis, often involving multicomponent reactions (MCRs), has emerged as a powerful tool for the construction of complex heterocyclic systems like pyrazolones from simple starting materials in a single reaction vessel. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and reduced purification steps. nih.gov

A notable example is the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. nih.gov The use of various catalysts, including magnetic nanoparticles, can facilitate this transformation under mild conditions. researchgate.net

The synthesis of 1,3,5-trisubstituted pyrazole derivatives can be achieved through a one-pot reaction of phenylhydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase enzyme. acs.org This biocatalytic approach highlights the integration of green chemistry principles into one-pot strategies.

Furthermore, a one-pot, three-component reaction of an aminopyrazolethiazole, an aldehyde, and a phosphite ester in the presence of lithium perchlorate has been developed for the synthesis of pyrazolo[4,3-d]thiazole derivatives containing an α-aminophosphonate moiety. nih.gov

The table below presents examples of one-pot syntheses of pyrazole derivatives, detailing the components and catalysts used.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Class | Reference |

| Aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Magnetic nano-[CoFe₂O₄] / Ultrasonic irradiation | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Phenylhydrazine | Nitroolefin | Benzaldehyde | - | Immobilized Thermomyces lanuginosus Lipase / Ethanol | 1,3,5-Trisubstituted pyrazole derivatives | acs.org |

| Acetyl compound | Thiophene-2-carbaldehyde | Malononitrile | - | Piperidine / Ethanol | Pyran derivative | mdpi.com |

| 5-Aminopyrazolethiazole | Aldehyde derivative | Diethyl phosphite | - | Lithium perchlorate | α-Aminophosphonate derivatives of pyrazolo[4,3-d]thiazole | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles and pyrazolones to minimize the environmental impact of chemical processes. benthamdirect.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netbenthamdirect.com

Water, as a universal and green solvent, has been successfully employed in the synthesis of pyrazole derivatives. researchgate.net Multicomponent reactions in aqueous media offer significant advantages, including short reaction times and excellent yields. researchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a one-pot, four-component condensation in the presence of a magnetic nanocatalyst under ultrasonic irradiation in water. researchgate.net Another green approach involves the use of sonication in acetic acid for the oxidation of 4-arylidinepyrazolidinediones to yield 5-aryl pyrazole-3-one derivatives. ekb.eg

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. The synthesis of pyrano[2,3-c]pyrazole derivatives has been accomplished via a four-component condensation under microwave irradiation in a water-ethanol mixture, using L-tyrosine as a catalyst. nih.gov

The use of green catalysts, such as taurine for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles, further exemplifies the shift towards more sustainable synthetic methodologies. mdpi.com

The following table highlights various green chemistry approaches for the synthesis of pyrazolone derivatives.

| Green Approach | Reactants | Catalyst/Conditions | Product | Reference |

| Aqueous medium, Ultrasonic irradiation | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Magnetic nano-[CoFe₂O₄] | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Sonication | 4-Arylidinepyrazolidinediones | Chromium trioxide nanoparticles / Acetic acid | 5-Aryl pyrazole-3-one derivatives | ekb.eg |

| Microwave irradiation | Acetoacetic ester, Hydrazine hydrate, Aldehydes, Malononitrile | L-tyrosine / H₂O–ethanol | Pyrano[2,3-c]pyrazole derivatives | nih.gov |

| Green catalyst | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Malononitrile | Taurine | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

Polymer-supported synthesis has become a valuable strategy in heterocyclic chemistry, offering advantages such as simplified product purification, the ability to recycle reagents, and improved process efficiency. wisdomlib.org This methodology involves anchoring one of the reactants or a catalyst to a solid polymer support, which facilitates the removal of excess reagents and byproducts by simple filtration.

In the context of pyrazole synthesis, polymer-supported reagents have been employed to drive reactions to completion and to scavenge byproducts. For example, a polymer-supported trityllithium base has been used to deprotonate acetophenone, leading to the formation of a pyrazole compound in high yield. wisdomlib.org

Solid-phase synthesis (SPS) is a key polymer-supported technique where the growing molecule is attached to a polymer resin. This approach allows for the use of excess reagents to ensure complete reactions, with the excess being easily washed away. SPS has been utilized for the synthesis of various heterocyclic compounds, including those with oxazine and thiazine scaffolds, which can be fused with pyrazole rings. nih.gov

The development of microporous organic polymers (MOPs) has also opened new avenues for catalysis in pyrazole chemistry. A pyrazole-based MOP has been synthesized and used as a support for silver nanoparticles. acs.org This hybrid material has shown excellent catalytic activity in the carboxylation of terminal alkynes with CO₂, demonstrating the potential of polymer-supported catalysts in promoting novel transformations. acs.org

The table below provides an overview of polymer-supported methodologies in the synthesis of pyrazole derivatives.

| Polymer-Supported Approach | Application | Example | Reference |

| Polymer-supported reagent | Base for deprotonation | Polymer-supported trityllithium base for acetophenone deprotonation in pyrazole synthesis | wisdomlib.org |

| Solid-phase synthesis (SPS) | Synthesis of fused heterocycles | Synthesis of pyrazolo-oxazines and pyrazolo-thiazines | nih.gov |

| Polymer-supported catalyst | Catalysis of carboxylation reactions | Silver nanoparticles supported on a pyrazole-based microporous organic polymer (MOP-PZ-Ag) for alkyne carboxylation | acs.org |

Reaction Mechanisms and Chemical Reactivity of 4,5 Dimethyl 3h Pyrazol 3 One Analogues

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Core

The dual susceptibility of the pyrazolone core to both electrophilic and nucleophilic reagents is a cornerstone of its chemical versatility.

Alkylation: The nitrogen atom of the pyrazolone ring is a primary site for alkylation. Direct N-alkylation of the pyrazole (B372694) ring can be achieved using various alkylating agents such as alkyl halides, dimethyl sulfate (B86663), or diazomethane. pharmaguideline.com An alternative method involves the use of trichloroacetimidate electrophiles catalyzed by a Brønsted acid. mdpi.com In unsymmetrical pyrazoles, the regioselectivity of this reaction is primarily governed by steric effects, with the alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.com The proposed mechanism for this acid-catalyzed reaction involves the initial protonation of the imidate, which then ionizes to form a carbocation. This carbocation is subsequently trapped by a nitrogen atom of the pyrazole ring to yield the N-alkylated product. mdpi.com

Acylation: Acylation reactions typically occur at the N1 position, where the imino-hydrogen is substituted by an acyl group. globalresearchonline.net This transformation is generally carried out in the presence of a weak base, like pyridine (B92270), to facilitate the reaction. globalresearchonline.net The resulting N-acyl pyrazolones are important intermediates in organic synthesis.

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | Alkyl Halide | Base | N-Alkyl Pyrazole | pharmaguideline.com |

| 3-Methylpyrazole | Benzyl Trichloroacetimidate | Camphorsulfonic acid (CSA) | N-Benzyl-3-methylpyrazole & N-Benzyl-5-methylpyrazole | mdpi.com |

| Pyrazole | Acetyl Chloride | Pyridine | N-Acetyl Pyrazole | globalresearchonline.net |

Halogenation: The C4 position of the pyrazole ring is highly susceptible to electrophilic halogenation. globalresearchonline.netresearchgate.net Reagents such as N-halosuccinimides (NBS, NCS) or elemental bromine can be used to introduce a halogen atom at this position, often in excellent yields and under mild conditions. researchgate.net An environmentally friendly approach for the selective C4-halogenation of pyrazolones utilizes electrochemical oxidation, which avoids the need for metal catalysts or external chemical oxidants. rsc.org Mechanistic studies suggest that the electrochemical process may proceed via the initial oxidation of the halide ion, followed by its reaction with the pyrazolone, potentially involving an initial attack on the N2 atom of the ring. mdpi.com

Sulfonation: Pyrazole analogues undergo sulfonation at the C4 position when treated with fuming sulfuric acid (H₂SO₄/SO₃). globalresearchonline.netmasterorganicchemistry.com This reaction introduces a sulfonic acid group (-SO₃H) onto the ring. A key characteristic of aromatic sulfonation is its reversibility. masterorganicchemistry.comlibretexts.org The forward reaction is favored by the use of concentrated or fuming sulfuric acid, while the reverse reaction, desulfonation, can be achieved by heating the aromatic sulfonic acid in dilute aqueous acid. libretexts.org

Pyrazolone analogues are valuable partners in various coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Azo Coupling: Diazonium salts derived from aminopyrazole precursors are effective electrophiles that readily couple with carbon nucleophiles. For instance, they react with compounds containing active methylene (B1212753) groups, such as 1,3-dicarbonyls, to yield highly colored azo compounds, which can subsequently be used to construct fused heterocyclic systems. rsc.orgresearchgate.net This electrophilic substitution reaction is a cornerstone of azo dye chemistry. libretexts.org

Palladium-Catalyzed Coupling: Modern cross-coupling methods have been successfully applied to pyrazolone derivatives. The direct arylation of 5-pyrazolones at the C4 position can be achieved via a palladium-catalyzed C-H bond activation, using aryl halides as the coupling partners. nih.gov This method provides a more efficient and atom-economical route to 4-aryl-5-pyrazolones compared to traditional methods. nih.gov Additionally, pyrazolyl diazonium salts have been shown to be competent reagents in the Heck-Matsuda reaction, enabling the stereoselective formation of C-C bonds with olefins. rsc.org

| Reaction Type | Pyrazolone Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Azo Coupling | Diazotized Aminopyrazole | Active Methylene Compound | Mild Base | Azo-substituted Pyrazole | rsc.org |

| Direct Arylation | 5-Pyrazolone | Aryl Halide | Pd(OAc)₂ | 4-Aryl-5-pyrazolone | nih.gov |

| Heck-Matsuda | 4-Diazonium Pyrazole Salt | Cyclopentenol | Palladium | 4-(Cyclopentenyl)pyrazole | rsc.org |

Condensation and Addition Reactions

Condensation reactions are fundamental to the synthesis of many pyrazolone derivatives. A widely used method involves the condensation of a β-ketoester with a hydrazine (B178648), which is a key step in the initial formation of the pyrazolone ring itself. chemicalbook.comresearchgate.net

Furthermore, the C4 position of the pyrazolone ring, being an active methylene group, can participate in condensation reactions with aldehydes and ketones. For example, 3-methyl-1-phenyl-5-pyrazolone undergoes a one-pot, three-component reaction with various aromatic aldehydes to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov Similarly, pyrazolones can undergo an acid-catalyzed allenylation reaction with propargylic alcohols, which proceeds through a condensation-addition mechanism to form C4-allenylated pyrazolones. rsc.org

Oxidation and Reduction Pathways of Functional Groups

The pyrazole ring is generally characterized by its high stability towards oxidation and reduction. pharmaguideline.comglobalresearchonline.net This aromatic stability means that reactions typically occur at substituent groups rather than the core ring structure.

Oxidation: While the pyrazole nucleus is resistant to degradation by common oxidizing agents, side-chains attached to the ring can be selectively oxidized. For instance, alkyl groups at the C3 or C5 positions can be oxidized to the corresponding carboxylic acids using reagents like potassium permanganate (KMnO₄) without cleaving the heterocyclic ring. pharmaguideline.comglobalresearchonline.net In specific contexts, such as with pyrazolyl-substituted hydroquinones, the pyrazolyl moiety influences the redox behavior, allowing for oxidation to semiquinone and quinone species. researchgate.net

Reduction: Unsubstituted pyrazole is resistant to chemical reduction. pharmaguideline.com However, derivatives can be reduced under certain conditions. For example, N-phenyl pyrazoles can be reduced to the corresponding pyrazolines using sodium in ethanol. globalresearchonline.net Catalytic hydrogenation can also be employed to reduce the pyrazole ring, first to a pyrazoline and then to a pyrazolidine. globalresearchonline.net

Mechanistic Investigations

Understanding the mechanisms of pyrazolone reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Kinetic studies on the formation of pyrazoles from 1,3-diketones and hydrazines have shown that the rate-determining step is pH-dependent. researchgate.net Mechanistic pathways for pyrazole synthesis through oxidation-induced N-N coupling have also been elucidated, providing insight into this less common route for forming the pyrazole core. rsc.orgnih.gov

For functionalization reactions, the proposed mechanism for the acid-catalyzed N-alkylation using trichloroacetimidates highlights the role of a carbocation intermediate. mdpi.com In the case of electrochemical halogenation, the mechanism is believed to involve the electro-generation of the halogenating species, which then reacts with the pyrazolone substrate. mdpi.com Investigations into the direct arylation of pyrazolones are ongoing to fully elucidate the catalytic cycle of the palladium-catalyzed C-H activation process. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a σ-bond migrates across a π-system. In the context of 3H-pyrazole analogues, researchgate.netmcmaster.ca-sigmatropic shifts are particularly significant, often occurring under thermal conditions. A notable example of such a rearrangement is the van Alphen–Hüttel rearrangement, which involves the thermal isomerization of 3H-pyrazoles into 1H-pyrazoles.

The mechanism of these rearrangements can be influenced by the substituents on the pyrazole ring. For instance, the thermal rearrangement of 3,3-disubstituted-3H-pyrazoles can proceed through a researchgate.netmcmaster.ca-sigmatropic shift of a substituent from the C3 position to either the N1 atom or the C4 atom of the pyrazole ring. The regioselectivity of this migration is dependent on the migratory aptitude of the substituents.

In the case of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates, a formal researchgate.netmcmaster.ca-sigmatropic rearrangement has been shown to proceed through a stepwise mechanism involving an ion-pair intermediate rather than a concerted pericyclic pathway. This was demonstrated through trapping experiments with methanol (B129727), which suggested the formation of different ion-pair intermediates from the 3H- and the rearranged 4H-pyrazoles. mcmaster.ca The rearrangement of these analogues can be complex, sometimes involving sequential shifts. For example, an initial alkyl shift from C3 to C4 can be followed by successive researchgate.netmcmaster.ca-migrations of a methoxycarbonyl group.

The table below summarizes key findings from studies on the thermal rearrangements of 3H-pyrazole analogues.

| Starting Material | Conditions | Migrating Group(s) | Product(s) | Mechanistic Insight |

| Dimethyl 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates | Thermal | Alkyl, Methoxycarbonyl | 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters | Stepwise mechanism via ion-pair intermediates; involves sequential researchgate.netmcmaster.ca-sigmatropic shifts. |

| Methyl triphenyl-3H-pyrazole-4-carboxylate | Thermolysis | Phenyl | Methyl 1,3,5-triphenyl-1H-pyrazole-4-carboxylate | Involves a researchgate.netmcmaster.ca-sigmatropic shift to the carbon atom, forming a 4H-pyrazole intermediate. researchgate.net |

| Methyl triphenyl-3H-pyrazole-5-carboxylate | Thermolysis | Phenyl | Methyl 4,4,5-triphenyl-4H-pyrazole-3-carboxylate | Predominant rearrangement pathway. researchgate.net |

| 3H-pyrazoles with various R groups at C3 | Thermal | R group (e.g., CHPh₂, CH₂OMe) | 4H-pyrazoles | Can proceed via a stepwise mechanism with ion-pair intermediates or a concerted mechanism with charge separation, depending on the substituent. mcmaster.ca |

Heterocyclization Mechanisms

Analogues of 4,5-dimethyl-3H-pyrazol-3-one serve as versatile precursors for the synthesis of fused heterocyclic systems through intramolecular heterocyclization reactions. These reactions typically involve a substituent on the pyrazole ring that contains a reactive functional group, which can undergo cyclization with a part of the pyrazole core or another substituent.

One such example is the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netaklectures.comoxazoles. This is achieved through an intramolecular nitrile oxide cycloaddition (INOC) reaction. The process starts with a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime, which, upon treatment with sodium hypochlorite, generates a nitrile oxide intermediate in situ. This intermediate then undergoes a [3+2] cycloaddition with the adjacent allyl group to form the fused pyranopyrazole system. mdpi.com

Another illustrative heterocyclization involves the formation of dihydrothiazole derivatives from a substituted pyrazole precursor. For instance, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide can be subjected to cyclization. However, direct acid-catalyzed cyclization can lead to hydrolysis. An alternative and effective method involves the reaction of a pyrazole derivative with 2,3-dibromopropylisothiocyanate. This reaction proceeds through an intermediate dibromo-substituted thiourea which undergoes a one-step intramolecular heterocyclization to yield a 5-(bromomethyl)-4,5-dihydrothiazole derivative attached to the pyrazole ring. nih.gov

The following table presents details on intramolecular heterocyclization reactions of pyrazole analogues.

| Starting Material | Reagents/Conditions | Intermediate | Fused Heterocyclic Product | Mechanism |

| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | aq. NaOCl, DCM | Nitrile oxide | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netaklectures.comoxazole | Intramolecular [3+2] nitrile oxide cycloaddition (INOC). mdpi.com |

| 3,5-dimethyl-1H-pyrazole | 1. Allyl isothiocyanate2. Bromine3. Intramolecular cyclization | N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | One-step intramolecular heterocyclization of an intermediate dibromo-substituted thiourea. nih.gov |

Spectroscopic and Structural Elucidation of 4,5 Dimethyl 3h Pyrazol 3 One Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on pyrazolone (B3327878) derivatives provide foundational knowledge of the geometry and packing of these molecules in a crystalline lattice.

Single-crystal X-ray diffraction studies performed on various pyrazolone derivatives consistently reveal key structural features. The core pyrazole (B372694) ring is typically found to be planar. spast.org The crystal systems for these compounds can vary, with examples crystallizing in monoclinic, triclinic, and orthorhombic systems. spast.org For instance, an analysis of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, a related compound, showed it crystallizes in the monoclinic P21/c space group. nih.gov The precise bond lengths and angles determined by these studies confirm the expected values for the pyrazole and adjacent rings. nih.gov This technique is crucial for unambiguously establishing the molecular structure, as was the case in determining the structure of a novel benzothiazole-2-pyrazole derivative. nih.gov

| Crystallographic Parameter | Typical Findings for Pyrazolone Derivatives |

| Crystal System | Monoclinic, Triclinic, Orthorhombic spast.org |

| Space Group | P21/n, P-1, P212121 spast.org, P21/c nih.gov |

| Pyrazolone Ring Geometry | Generally planar spast.orgnih.gov |

| Data Collection | Single-crystal X-ray diffraction at controlled temperatures (e.g., 100 K) nih.govmdpi.com |

The crystal packing of pyrazolone derivatives is heavily influenced by a network of intermolecular interactions. Hydrogen bonds are particularly significant in dictating the supramolecular architecture. In many pyrazolone crystal structures, molecules are linked by an elaborate system of N-H···O hydrogen bonds, forming dimers or polymeric chains. spast.orgjst.go.jp

In addition to these strong hydrogen bonds, weaker interactions such as C-H···O and C-H···N hydrogen bonds play a role in stabilizing the three-dimensional crystal lattice. nih.gov In some structures, C-H···π interactions and π-π stacking between pyrazole or adjacent aromatic rings are also observed, with centroid-to-centroid separations indicating significant overlap. nih.gov The analysis of these non-covalent forces is essential for understanding the material properties and for the rational design of new functional materials based on the pyrazole framework. nih.govaip.org For example, in one derivative, the carbonyl oxygen atom was found to accept four weak hydrogen bonds, highlighting its role as a key interaction center. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a 4,5-dimethyl-3H-pyrazol-3-one derivative displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in pyrazolone derivatives include a strong absorption band for the carbonyl group (C=O) stretching, typically found in the region of 1620-1700 cm⁻¹. The C=N stretching vibration of the pyrazole ring appears around 1598 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl groups are observed near 2930 cm⁻¹, while aromatic C-H stretches, if present, appear at higher wavenumbers, around 3068 cm⁻¹. nih.gov The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the vibrational modes. rsc.orgasrjetsjournal.orgderpharmachemica.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1620 - 1700 nih.gov |

| Imine (C=N) | Stretching | ~1598 nih.gov |

| Methyl (C-H) | Stretching | ~2930 nih.gov |

| Aromatic (C-H) | Stretching | ~3068 nih.gov |

| Pyrazole Ring | Deformation | ~634 derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

NMR spectroscopy is indispensable for determining the structure of molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of this compound derivatives, the protons of the two methyl groups attached to the pyrazole ring typically appear as distinct singlets. For example, in a related compound, the methyl protons showed singlets at chemical shifts of 3.80 ppm and 4.01 ppm. nih.gov In other derivatives, these methyl proton signals can be found in the range of 2.08 to 2.27 ppm. rsc.orgmdpi.comchemicalbook.com The exact chemical shift depends on the solvent and the other substituents on the pyrazolone ring system. The absence of splitting (singlets) for these signals confirms the absence of adjacent protons.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ring Methyl (CH₃) | 2.0 - 4.0 nih.govrsc.orgmdpi.com | Singlet |

| N-H (if present) | Variable, often broad | Singlet |

| Other Substituents | Dependent on structure | - |

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For the this compound core, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 150-180 ppm. rsc.org The carbons of the pyrazole ring (C4 and C5) and the two methyl groups also have distinct chemical shifts. For instance, in various pyrazole derivatives, the methyl carbons typically resonate at approximately 12-13 ppm. rsc.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 150 - 180 rsc.org |

| Ring Carbons (C4, C5) | 98 - 150 rsc.orgmdpi.comrsc.org |

| Methyl Carbons (CH₃) | 12 - 23 rsc.orgrsc.org |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a vital tool for investigating the electronic transitions within pyrazolone compounds. The UV-Vis spectra of pyrazolone derivatives are characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the molecule's chromophores. The position and intensity of these bands are sensitive to the solvent environment and the nature of substituents on the pyrazolone ring.

For instance, studies on various pyrazolone-based ligands show distinct absorption bands. In a methanolic solution, one such derivative exhibits two strong absorption bands at 360 nm and 480 nm. sciforum.net The addition of certain metal ions can cause a bathochromic (red) shift of these peaks, indicating interaction with the molecule's electronic system. sciforum.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) often complement experimental findings, helping to assign the observed electronic transitions. For example, the calculated UV-Vis absorption spectrum for a (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivative showed absorption maxima that varied with solvent polarity, with peaks observed around 283 nm and 348 nm in Dimethyl Sulfoxide (DMSO). The solvent effect, particularly the polarity, can influence the wavelengths of maximum absorption.

The electronic spectra of pyrazolone derivatives are typically recorded in solvents like DMSO or Dichloromethane (DCM). nih.gov The observed transitions are generally attributed to the conjugated system formed by the pyrazole ring and any attached aromatic or unsaturated groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of pyrazolone compounds through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecular ion (M+) peak confirms the molecular weight of the compound. The subsequent fragmentation provides a unique pattern that acts as a fingerprint for the molecule's structure. chemguide.co.uk

For pyrazole derivatives, fragmentation often involves the cleavage of the pyrazole ring and the loss of small, stable molecules or radicals. researchgate.net Common fragmentation pathways for substituted pyrazoles include the loss of substituents and ring cleavage. For example, in the mass spectrum of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, the molecular ion peak is observed, followed by fragments indicating the cleavage of the C-N bond between the pyrazole and thioamide moieties. mdpi.com The most stable fragments often appear as the most intense peaks (base peaks) in the spectrum. chemguide.co.uk

For the related isomer, 2,5-dimethyl-4H-pyrazol-3-one (CAS 2749-59-9), the molecular weight is 112.13 g/mol . nih.govnist.gov Its mass spectrum would show a molecular ion peak at m/z 112. Fragmentation patterns for ketones and amides, which share functional similarities with pyrazolones, often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.org A common fragment in pyrazoles involves the loss of HCN (m/z 27). researchgate.net

Advanced Structural Analysis Techniques

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. The surface is colored based on various properties, such as d_norm, which highlights regions of close intermolecular contact. mdpi.com

For pyrazolone and pyrazole derivatives, Hirshfeld analysis reveals the nature and prevalence of different non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. tandfonline.comnih.gov The analysis is often presented with 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). crystalexplorer.net

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability and decomposition behavior of compounds by measuring changes in mass as a function of temperature. nih.gov For pyrazolone derivatives, TGA curves typically show one or more stages of weight loss, corresponding to the decomposition of the molecule.

The thermal stability of pyrazole-based compounds can be quite high. mdpi.com TGA studies on pyrazolone ligands often show significant degradation stages starting from approximately 150°C and ending around 620°C. nih.gov The decomposition of metal complexes of pyrazolone ligands can occur in multiple steps, often beginning with the loss of solvent molecules (like water or methanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. mdpi.comresearchgate.netmdpi.com For example, a Co(II)/pyrazole complex showed an initial weight loss between 70-100°C due to the removal of water, with the ligand decomposing in the range of 280-440°C. mdpi.com The final residue at the end of the analysis is often a metal oxide in the case of metal complexes. researchgate.net The initial decomposition temperature is a key indicator of a compound's thermal stability. researchgate.net

Computational Chemistry Studies on 4,5 Dimethyl 3h Pyrazol 3 One Systems

Quantum Chemical Calculations: A Lack of Specific Data

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the molecular properties of chemical compounds. researchgate.netchemrxiv.org DFT, in particular, is widely used for its balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netjocpr.comtandfonline.com The Hartree-Fock approach, while being a more fundamental method, also provides valuable insights into the electronic structure of molecules. researchgate.netasianpubs.org

For many pyrazolone (B3327878) derivatives, researchers have successfully used these methods to compare theoretical parameters with experimental data, leading to a deeper understanding of their chemical behavior. jocpr.com However, a specific application of these methods to 4,5-Dimethyl-3H-pyrazol-3-one, including a direct comparison of its theoretical and experimental parameters, is not documented in the available literature.

Electronic Structure and Reactivity Descriptors: Unexplored for this compound

The electronic structure and reactivity of a molecule can be effectively described using various descriptors derived from computational calculations. Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting the reactivity and kinetic stability of a molecule. nih.govresearchgate.net Similarly, Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

These analyses have been instrumental in characterizing the reactivity of numerous pyrazole (B372694) derivatives. nih.govresearchgate.net Unfortunately, specific FMO and MEP analyses for this compound have not been reported. Without such studies, a detailed discussion of its electronic structure and reactivity based on these widely accepted computational descriptors is not possible.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. This analysis offers insights into the intramolecular and intermolecular interactions that govern the stability and reactivity of a chemical system.

In the context of pyrazole derivatives, NBO analysis elucidates the nature of the bonding within the heterocyclic ring and the interactions between the ring and its substituents. The analysis involves the localization of the molecular orbitals into natural bond orbitals, which correspond to core electrons, lone pairs, and bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, leading to a stabilization of the molecule. The stabilization energy, E(2), associated with this delocalization is a measure of the strength of the interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C5-C4) | 25.8 | π-conjugation |

| LP (N2) | π* (C3=O) | 32.1 | Resonance |

| LP (O) | σ* (N2-C3) | 15.4 | Hyperconjugation |

| π (C4=C5) | π* (N1-N2) | 19.7 | π-conjugation |

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the reactivity and stability of molecules. These indices provide a quantitative measure of a molecule's response to chemical reactions.

Global Reactivity Descriptors

Global reactivity descriptors apply to the molecule as a whole and include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger hardness value implies greater stability and lower reactivity.

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the polarizability of a molecule. Higher softness corresponds to higher reactivity.

Electronegativity (χ): The negative of the chemical potential (χ = -μ), it measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ²/2η, this index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

These global descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are representative for a generic pyrazolone derivative and are for illustrative purposes, as specific calculated values for this compound were not found in the reviewed literature.

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

Simulation of Molecular Interactions

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery and design for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.gov

The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a scoring function that estimates the binding energy. Lower scores typically indicate more favorable binding.

For pyrazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. nih.govresearchgate.net For instance, derivatives of 3,5-dimethylpyrazole have been docked into the active sites of various enzymes to predict their inhibitory potential. nih.govnih.gov These studies have revealed that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein.

In a hypothetical docking study of this compound with a protein kinase, the pyrazole ring could act as a scaffold for positioning the methyl and carbonyl groups to interact with specific residues. The carbonyl oxygen is a potential hydrogen bond acceptor, while the methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding, either as donors or acceptors, depending on the specific tautomeric form and the nature of the active site.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Protein Kinase A | -7.2 | Val56, Ala71, Leu174 | Hydrophobic |

| Protein Kinase A | -7.2 | Lys73, Asp185 | Hydrogen Bond |

| Cyclooxygenase-2 | -8.1 | Leu352, Val523, Ala527 | Hydrophobic |

| Cyclooxygenase-2 | -8.1 | Arg120, Ser530 | Hydrogen Bond |

Note: This table provides illustrative examples of molecular docking results for a generic pyrazolone ligand with common biological targets. Specific docking studies for this compound are not widely available.

Theoretical Characterization of Optical Properties

Optical Energy Band and Gap Studies

The optical properties of a molecule are determined by its electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy difference is known as the HOMO-LUMO gap or the optical energy band gap. The band gap is a critical parameter that influences the electronic and optical properties of a material, including its color, conductivity, and photochemical reactivity.

For pyrazole derivatives, the optical band gap can be tuned by modifying the chemical structure, such as by introducing different substituents on the pyrazole ring. researchgate.net Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level, both of which can lead to a smaller band gap.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are commonly used to predict the electronic absorption spectra and the optical band gap of molecules. These calculations can provide valuable insights into the nature of the electronic transitions and the factors that influence the optical properties.

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Oscillator Strength (f) | 0.85 |

| Excitation Energy | 3.54 eV |

| Optical Band Gap (Eg) | 3.54 eV |

| Major Transition | HOMO -> LUMO |

Note: This table presents typical theoretical optical property data for a substituted pyrazole. Specific experimental or theoretical band gap studies for this compound are not readily found in the literature.

Linear and Nonlinear Optical Characteristics

The interaction of light with a material can be described by its linear and nonlinear optical properties. Linear optical properties, such as absorption and refraction, are independent of the intensity of the incident light. Nonlinear optical (NLO) properties, on the other hand, become significant at high light intensities, such as those produced by lasers.

Molecules with large NLO responses are of great interest for applications in optoelectronics, including optical switching, frequency conversion, and data storage. nih.gov The NLO response of a molecule is related to its molecular structure, particularly the presence of a π-conjugated system and electron donor and acceptor groups that facilitate intramolecular charge transfer.

Pyrazole derivatives have been investigated for their NLO properties. nih.govresearchgate.net The pyrazole ring can act as a π-conjugated bridge connecting donor and acceptor groups, leading to a significant second-order NLO response (hyperpolarizability, β). Theoretical calculations are a valuable tool for predicting the NLO properties of molecules and for designing new materials with enhanced NLO responses.

| Property | Symbol | Value |

|---|---|---|

| Dipole Moment | μ | 5.2 D |

| Polarizability | α | 25 x 10-24 esu |

| First Hyperpolarizability | β | 30 x 10-30 esu |

Note: The data in this table is illustrative for a pyrazole derivative with potential NLO properties. Specific data for this compound is not available in the reviewed literature.

Coordination Chemistry of 4,5 Dimethyl 3h Pyrazol 3 One Derivatives

Design and Synthesis of Metal Complexes

The design of metal complexes with 4,5-Dimethyl-3H-pyrazol-3-one and its derivatives often involves the strategic introduction of additional coordinating groups to create multidentate ligands. A common approach is the synthesis of Schiff base ligands through the condensation of a pyrazolone (B3327878) derivative with an amine or hydrazine (B178648). unicam.itdepositolegale.it This method enhances the coordination ability of the parent pyrazolone by incorporating imine nitrogen atoms, leading to stable N,O-chelating systems. unicam.it

The synthesis of these coordination compounds is typically achieved by reacting the pyrazolone-based ligand with a suitable metal salt in an appropriate solvent. mdpi.comrsc.org The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can direct the formation of complexes with desired nuclearity and geometry. uninsubria.it For instance, mononuclear, binuclear, and polymeric structures have been successfully synthesized. unicam.itnih.govnih.gov Solvothermal methods have also been employed for the synthesis of robust coordination polymers. nih.gov

Metal complexes of pyrazolone derivatives have been prepared with a wide range of transition metals, including iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.comresearchgate.net The synthesis often involves a simple one-pot reaction where the metal salt and the ligand are mixed in a solvent like methanol (B129727) or ethanol, sometimes with the addition of a base to facilitate the deprotonation of the ligand for coordination. mdpi.com

Table 1: Examples of Synthesized Metal Complexes with Pyrazolone Derivatives

| Metal Ion | Ligand Type | General Synthetic Approach | Resulting Complex Type |

|---|---|---|---|

| Fe(III), Ni(II), Cu(II) | N-substituted-4-thiocarbamoyl-5-pyrazolone | Reaction of metal salts with ligands in a suitable solvent. researchgate.net | Mononuclear and binuclear complexes. researchgate.net |

| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Reaction of CoCl₂ with the ligand in a DMF/H₂O solvent mixture. rsc.org | Mononuclear complex [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂. rsc.org |

| Cu(II), Co(II) | 4-nitropyrazole-3-carboxylic acid | Reaction of metal salts with the ligand. nih.gov | Binuclear complexes with bridging ligands. nih.gov |

Ligand Binding Modes and Chelation Behavior

Pyrazolone-based ligands exhibit remarkable versatility in their coordination behavior, capable of acting as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.net The specific binding mode is influenced by the substituents on the pyrazole (B372694) ring, the nature of the metal ion, and the reaction conditions. researchgate.net

In many cases, derivatives of this compound act as bidentate chelating agents. Coordination can occur through different sets of donor atoms. For example, 4-acyl-5-pyrazolones typically coordinate in a bidentate fashion through the two oxygen atoms of the β-diketone moiety (O,O-chelation). unicam.itresearchgate.net Schiff base derivatives, on the other hand, often coordinate through a pyrazolone oxygen and an imine nitrogen atom (N,O-chelation). unicam.itdepositolegale.it In some instances, ligands containing a pyridine (B92270) ring attached to the pyrazolone can exhibit either N,N- or N,O-chelation depending on other substituents on the pyrazole ring. unicam.it

Furthermore, pyrazolone derivatives can act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. uninsubria.itnih.gov This bridging can occur through the pyrazolate nitrogen atoms or through functional groups attached to the pyrazole ring. For example, 4-nitropyrazole-3-carboxylic acid has been shown to form binuclear complexes where the ligand simultaneously chelates to one metal center and bridges to another. nih.gov

Table 2: Common Coordination Modes of Pyrazolone Derivatives

| Coordination Mode | Donor Atoms | Example Ligand Type |

|---|---|---|

| Bidentate Chelating | O, O | 4-Acyl-5-pyrazolones. unicam.itresearchgate.net |

| Bidentate Chelating | N, O | Pyrazolone Schiff bases. unicam.itdepositolegale.it |

| Bidentate Chelating | N, N | Pyrazolones containing a pyridine ring. unicam.it |

Characterization of Coordination Compounds

The formation and structure of metal complexes with this compound derivatives are routinely confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of functional groups are observed. For instance, a downward shift in the frequency of the C=O stretching vibration is indicative of its coordination to the metal center. mdpi.com Similarly, changes in the C=N stretching frequency in Schiff base derivatives confirm the involvement of the imine nitrogen in coordination. mdpi.comresearchgate.net The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as lower energy d-d transition bands. mdpi.comresearchgate.net The position and intensity of these d-d bands are characteristic of the metal ion's oxidation state and its coordination environment (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net For some complexes, charge transfer bands (LMCT or MLCT) can also be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The coordination of the ligand to a metal center typically leads to shifts in the NMR signals of the protons and carbons near the binding site. mdpi.comunicam.it

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and composition of the synthesized complexes. mdpi.com

Table 3: Spectroscopic Data for a Representative Cu(II) Complex with a Pyrazolone Schiff Base

| Technique | Ligand (Ampp-Dh) | Complex [Cu(Ampp-Dh)₂(H₂O)₂] | Interpretation |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=O): ~1650, ν(C=N): ~1620 | ν(C=O): ~1600, ν(C=N): ~1580 | Shift to lower frequency indicates coordination of C=O and C=N groups. mdpi.com |

| UV-Vis (nm) | 270 (π→π), 370 (n→π) | 275 (π→π), 380 (n→π), 480, 650 (d-d) | Appearance of d-d bands confirms complex formation and suggests a specific geometry. mdpi.com |

Magnetic susceptibility measurements are crucial for determining the electronic structure and stereochemistry of paramagnetic metal complexes. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility data, provides information about the number of unpaired electrons in the metal ion. mdpi.comresearchgate.net

This information, in turn, helps in assigning the correct oxidation state of the metal and inferring the geometry of the complex. For example, Mn(II) and high-spin Fe(III) complexes with an octahedral geometry typically exhibit magnetic moments close to the spin-only value of 5.92 B.M. mdpi.comresearchgate.net Octahedral Co(II) complexes usually have magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). mdpi.comresearchgate.net Subnormal magnetic moments for Cu(II) complexes can suggest binuclear structures with antiferromagnetic coupling between the metal centers. researchgate.net

Table 4: Magnetic Moments and Inferred Geometries for Metal Complexes of Pyrazolone Derivatives

| Metal Complex | Metal Ion | µ_eff (B.M.) | Inferred Geometry |

|---|---|---|---|

| [Fe(L)₃] | Fe(III) | ~5.9 | High-spin Octahedral. researchgate.net |

| [Co(Ampp-Dh)₂(H₂O)₂] | Co(II) | 4.47 | Octahedral. mdpi.com |

| [Ni₂(L)₃(OAc)] | Ni(II) | Diamagnetic | Square Planar. researchgate.net |

Table 5: Selected Structural Parameters for Metal Complexes with Pyrazole/Pyrazolone Ligands

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|

| [Cu₂(C₄HN₃O₄)₂(DMF)₂(H₂O)₂] | Cu(II) | Distorted Square-pyramidal | Cu-N: ~1.9-2.0, Cu-O: ~1.9-2.3. nih.gov |

| [Co₂(C₄HN₃O₄)₂(H₂O)₆] | Co(II) | Octahedral | Co-N: ~2.1, Co-O: ~2.0-2.1. nih.gov |

Applications in Catalysis (General)

Metal complexes derived from pyrazolone-based ligands are emerging as promising catalysts for a variety of organic transformations. bohrium.comresearchgate.net The catalytic activity is attributed to the ability of the metal center to cycle between different oxidation states and the potential for the ligand to stabilize reactive intermediates. The modular nature of pyrazolone ligands allows for the systematic tuning of the catalyst's performance by modifying the ligand framework. nih.gov

These complexes have shown catalytic activity in oxidation reactions, such as the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. nih.gov In these systems, the pyrazole-based complex acts as a catalyst precursor, forming a high-valent metal-oxo species that is the active oxidant. Cobalt complexes with pyrazole ligands have been specifically studied for this purpose. nih.gov Additionally, pyrazolone-derived transition metal complexes have been investigated for catalyzing polymerization reactions and various coupling reactions. researchgate.net The field is an active area of research, with ongoing efforts to develop new pyrazolone-based catalysts with improved efficiency and selectivity for a broader range of chemical transformations. researchgate.netnih.gov

Crystal Engineering of Pyrazole-Derived Ligands in Coordination Polymers and Networks

Crystal engineering is a field of study that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of coordination chemistry, it involves the strategic selection of metal ions and organic ligands to assemble into predictable and functional coordination polymers (CPs) and metal-organic frameworks (MOFs). Pyrazole-derived ligands, including derivatives of this compound, are particularly valuable building blocks in crystal engineering due to their versatile coordination modes, stability, and the ability to be functionalized. researchgate.net

The nitrogen atoms of the pyrazole ring are excellent donors for a wide range of metal ions, and the ring itself can participate in structure-directing non-covalent interactions, such as hydrogen bonding and π–π stacking. rsc.org By modifying the pyrazole core with various substituents, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the dimensionality, topology, and functionality of the resulting coordination network.

Research Findings

Detailed research has demonstrated the utility of pyrazole derivatives in constructing a diverse array of coordination polymers with varying dimensionalities and properties. The strategic use of mixed-ligand systems, particularly combining pyrazole-based ligands with carboxylates, has proven to be a fruitful approach for creating novel architectures. acs.orgresearchgate.net

For instance, the flexible bis-pyrazole ligand, 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), has been used in conjunction with dicarboxylate co-ligands to synthesize cobalt(II) coordination polymers. acs.org Depending on the synthesis conditions and the nature of the co-ligand, the resulting structures can range from two-dimensional (2D) sheets to complex three-dimensional (3D) networks. acs.orgfigshare.com In one case, a 2D polymer with octahedral Co(II) ions was formed, while a modification in the synthesis led to a 3D structure containing pyrazolate-bridged dimers of tetrahedral Co(II) ions that exhibited weak antiferromagnetic coupling. acs.orgresearchgate.net

The flexibility of the ligand backbone is a critical factor in the formation of the final structure. The ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene (H₂BDMPX), which possesses a flexible central benzene (B151609) ring, has been used to create robust 3D networks with late transition metals like Zn(II), Co(II), and Cd(II). nih.gov These materials exhibit high thermal stability, with the Cd(II) derivative being stable up to 500 °C. nih.gov Interestingly, these coordination polymers are "pro-porous," meaning they are non-porous in their as-synthesized state but can exhibit permanent porosity upon gas adsorption, which triggers framework flexibility. nih.gov

The choice of the metal ion and its preferred coordination geometry also plays a pivotal role. Copper(II) ions, for example, have been used with 3,5-dimethyl-1H-pyrazole and sulfate (B86663) ligands to create 1D coordination polymers. nih.gov In this structure, four pyrazole ligands coordinate to the copper center in the equatorial plane, while bridging sulfate anions link the copper centers into infinite chains. nih.gov In other systems, the reaction of copper(II) carboxylates with pyrazole can yield discrete mono- or dinuclear species that act as secondary building units, self-assembling into 1D or 3D coordination polymers. acs.org

The table below summarizes selected examples of coordination polymers constructed from pyrazole-derived ligands, highlighting the diversity of the resulting structures.

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Features |

| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | Co(II) | 2D | Chiral sheets with significant π–π stacking interactions. acs.orgresearchgate.net |

| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | Co(II) | 3D | α-Po structure with pyrazolate-bridged dimers. acs.org |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II) | 3D | Dense network with rhombic motifs and high thermal stability. nih.gov |

| 3,5-dimethyl-1H-pyrazole | Cu(II) | 1D | Polymeric chains linked by μ₂-sulfato bridges. nih.gov |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 3D | Supramolecular architecture constructed via hydrogen bonding. rsc.org |

| 4-(cyclohexanecarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Ag(I), Ln(III) | 2D | Heterometallic layers formed by linking lanthanide anions with silver cations. mdpi.com |

These examples underscore the power of crystal engineering in utilizing pyrazole-derived ligands to create a wide range of coordination polymers. The precise control over the ligand design, metal ion selection, and reaction conditions allows for the targeted synthesis of materials with specific network topologies and potential applications in areas such as gas storage, catalysis, and magnetism.

Supramolecular Chemistry Involving 4,5 Dimethyl 3h Pyrazol 3 One Architectures

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies based on 4,5-Dimethyl-3H-pyrazol-3-one relies on the strategic use of non-covalent interactions to guide the self-assembly of molecules into well-defined, stable superstructures. The key to this process lies in the inherent chemical information encoded within the molecular structure of the pyrazolone (B3327878) derivative.

Key Design Considerations:

Directional Hydrogen Bonds: The pyrazolone core contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second nitrogen atom), which can be exploited to form predictable and robust hydrogen-bonding networks.

π-Interactions: The pyrazolone ring, particularly in its enol tautomeric form, can participate in π-π stacking interactions, which contribute to the stability of the resulting supramolecular structure.

The principles of crystal engineering are employed to predict and control the formation of these assemblies. By understanding the interplay of these non-covalent forces, it is possible to design materials with specific topologies and properties. The versatility of the pyrazole (B372694) structure makes it an excellent building block, or "synthon," for creating complex supramolecular materials. nih.gov